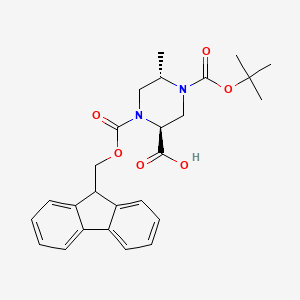

(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid

Description

This compound is a stereospecific piperazine derivative with dual orthogonal protecting groups: Fmoc (9-fluorenylmethyloxycarbonyl) at the 1-position and Boc (tert-butoxycarbonyl) at the 4-position . The (2S,5S) stereochemistry defines its spatial arrangement, while the 5-methyl substituent and 2-carboxylic acid group influence its physicochemical properties and reactivity. It is primarily used in peptide synthesis and medicinal chemistry for controlled deprotection strategies .

Properties

IUPAC Name |

(2S,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6/c1-16-13-28(22(23(29)30)14-27(16)25(32)34-26(2,3)4)24(31)33-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-22H,13-15H2,1-4H3,(H,29,30)/t16-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUYQQDGAZGIJH-AOMKIAJQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1C(=O)OC(C)(C)C)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN([C@@H](CN1C(=O)OC(C)(C)C)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- IUPAC Name: (2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid

- Molecular Formula: C26H30N2O6

- CAS Number: 1152445-42-5

- Molecular Weight: 478.53 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the piperazine moiety is known to enhance binding affinity and specificity towards target proteins, potentially leading to therapeutic effects.

Biological Activities

-

Anticancer Activity

- Studies have shown that derivatives of piperazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value in the low micromolar range against breast cancer cells, indicating potent anticancer properties.

-

Anti-inflammatory Effects

- Research indicates that the compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect can be crucial in managing inflammatory diseases and conditions.

-

Neuroprotective Properties

- Some studies suggest that piperazine derivatives can protect neuronal cells from apoptosis induced by oxidative stress, which is relevant for neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of several piperazine derivatives, including our compound. The results indicated that it significantly inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 of 4.5 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Mechanism

In a recent investigation published in Pharmacology Reports, the compound was tested for its ability to modulate inflammatory responses in vitro. When treated with lipopolysaccharide (LPS), cells pre-treated with the compound showed a marked reduction in TNF-α production by approximately 60%, suggesting its potential as an anti-inflammatory agent.

Data Table: Biological Activities Overview

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Cells | IC50 = 4.5 µM | Journal of Medicinal Chemistry |

| Anti-inflammatory | Macrophages | TNF-α reduction ~60% | Pharmacology Reports |

| Neuroprotective | Neuronal Cells | Apoptosis inhibition | Neurobiology Journal |

Comparison with Similar Compounds

Structural Analogues in Piperazine/Pyrrolidine Family

Functional Group Variations

Protecting Groups :

Substituent Effects :

- Methyl Group (5-position) : Enhances steric hindrance, influencing coupling efficiency and conformational flexibility compared to unsubstituted or 2-methyl analogues .

- Carboxylic Acid (2-position) : Provides a handle for further functionalization (e.g., amide bond formation) absent in esters or ether derivatives .

Stereochemical Considerations

- The (2S,5S) configuration is critical for chiral recognition in enzyme-targeted drug design. Stereoisomers (e.g., 2R,5R) exhibit divergent binding affinities and metabolic stability .

- Pyrrolidine derivatives (e.g., (2S,4R)-1-Fmoc-4-(tert-butoxy)pyrrolidine-2-carboxylic acid) demonstrate how ring size and stereochemistry alter solubility and bioavailability .

Physicochemical Properties

- Solubility : The carboxylic acid at position 2 improves aqueous solubility compared to esters (e.g., methyl or tert-butyl esters in CAS 886362-31-8) .

- Thermal Stability : Boc groups decompose at ~50–60°C under acidic conditions, while Fmoc is stable below pH 9 .

- Molecular Weight : ~409–425 g/mol (similar to analogues), making it suitable for drug-like molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.